molecular formula C13H17NO2 B2442330 Methyl 3-(piperidin-3-yl)benzoate CAS No. 343966-00-7

Methyl 3-(piperidin-3-yl)benzoate

Cat. No.: B2442330
CAS No.: 343966-00-7
M. Wt: 219.284
InChI Key: OCJMUKWEGRGIEC-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental scaffolds in the field of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. prepchem.commdpi.com The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a particularly privileged structure in drug discovery. google.com Its prevalence is attributed to its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse substituents that can interact with biological targets. bldpharm.commdpi.com The piperidine nucleus is a cornerstone in the development of a wide array of therapeutic agents, including those with anticancer, antiviral, and analgesic properties.

Overview of Structural Features and Synthetic Potential for Advanced Molecules

Methyl 3-(piperidin-3-yl)benzoate is characterized by the fusion of a piperidine ring to a benzene (B151609) ring at the meta position, with a methyl ester group also attached to the aromatic ring. This arrangement offers several key features for synthetic manipulation. The secondary amine within the piperidine ring is a nucleophilic center, readily participating in reactions to introduce a wide variety of substituents. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing another handle for molecular elaboration.

The synthesis of this compound can be approached through various synthetic strategies. A plausible route involves the reduction of a pyridine (B92270) ring to a piperidine ring. For instance, a related compound, methyl-3-(3-pyridyl)-benzoate, is synthesized from methyl-3-(1-propionylpiperidin-3-yl)benzoate, suggesting that the piperidine ring can be derived from its aromatic precursor. prepchem.com The synthesis of related piperidine-containing benzoate (B1203000) derivatives often involves the coupling of a piperidine-containing fragment with a benzoic acid derivative. nih.gov

The compound serves as a valuable building block for creating more elaborate molecular architectures. For example, the piperidine nitrogen can be functionalized to introduce side chains that can modulate the biological activity of the resulting molecule. The benzoate portion can also be modified to explore structure-activity relationships. This synthetic versatility makes this compound a key starting material for generating libraries of compounds for drug screening and other research applications.

Scope and Research Significance in Contemporary Organic and Medicinal Chemistry

The significance of this compound in modern chemical research lies in its role as a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The combination of the piperidine and benzoate moieties is found in a number of biologically active compounds. For instance, derivatives of 3-(3-aminopiperidin-1-yl)-5-oxo-1,2,4-triazine, which are investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, are synthesized from benzoate precursors. google.com

While direct and extensive research focusing solely on this compound is not widely published, its utility is evident from its incorporation into more complex structures that are the subject of intensive investigation. The structural motif is a key component in the design of novel therapeutic agents, and its availability as a building block facilitates the exploration of new chemical space in drug discovery programs.

Detailed Research Findings

Although dedicated studies on this compound are limited, analysis of related compounds provides insight into its chemical properties and reactivity.

Chemical and Physical Properties

The hydrochloride salt of this compound is a solid with a melting point in the range of 190-192 °C.

PropertyValue
CAS Number 79412-52-5 (hydrochloride)
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol (free base)
Melting Point 190-192 °C (hydrochloride)

Data sourced from commercial supplier information.

Spectroscopic Data of a Related Compound

The spectroscopic data for a structurally similar compound, Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate, which contains both the piperidine and methyl benzoate moieties, can provide an indication of the expected spectral features.

Spectroscopic Data for a Related Compound
1H NMR (CDCl3, 400 MHz) δ (ppm): 8.60 (s, 1H), 8.16–8.20 (m, 2H), 7.93 (d, J = 4.5 Hz, 2H), 7.57 (t, J = 7.8 Hz, 1H), 6.91(d, J = 3.8 Hz, 2H), 6.82 (s, 1H), 3.98 (s, 3H, OCH3), 3.40 (m, 4H, piperidine), 1.69 (m, 6H, piperidine)
13C NMR (CDCl3, 101 MHz) δ (ppm): 186.3, 181.0, 166.2, 154.0, 135.9, 132.13, 130.8, 130.1, 129.0, 128.4, 127.5, 123.3, 113.1, 91.7, 52.0 (OCH3), 48.2 (piperidine), 25.0 (piperidine), 24.0 (piperidine)

Data for Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. mdpi.com

This data highlights the characteristic chemical shifts for the protons and carbons of the piperidine and methyl benzoate groups, which would be expected to be similar, though not identical, for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-piperidin-3-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJMUKWEGRGIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for Methyl 3-(piperidin-3-yl)benzoate and Analogs

The construction of the this compound framework can be achieved through several synthetic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Esterification and N-Alkylation Strategies for Benzoate (B1203000) and Piperidine (B6355638) Moieties

A common approach to synthesizing derivatives of this compound involves the initial formation of the benzoate ester followed by modification of the piperidine ring. Esterification of a suitable benzoic acid precursor is a fundamental step. For instance, methyl 4-(piperidin-1-ylcarbonyl)benzoate can be prepared from 4-(methoxycarbonyl)benzoic acid by first converting the acid to its more reactive acyl chloride using thionyl chloride, followed by treatment with piperidine. researchgate.net This classical methodology allows for the selective reaction at the carboxylic acid group over the ester. researchgate.net

Once the piperidine-containing benzoate is formed, N-alkylation of the piperidine nitrogen offers a straightforward method for introducing further diversity. This can be achieved by reacting the piperidine with an alkyl halide. researchgate.netgoogle.com The reaction conditions, such as the choice of base and solvent, can influence the efficiency of the monoalkylation versus potential dialkylation. researchgate.net For example, using a base like potassium bicarbonate can accelerate the reaction by neutralizing the acid formed. researchgate.net Alternatively, reductive amination provides another route to N-substituted piperidines. google.com

Reactant 1Reactant 2ReagentProductReference
4-(methoxycarbonyl)benzoic acidPiperidineThionyl chlorideMethyl 4-(piperidin-1-ylcarbonyl)benzoate researchgate.net
PiperidineAlkyl halideBase (e.g., KHCO3)N-alkylpiperidine researchgate.net

Reductive Amination Protocols for Piperidine Ring Construction

Reductive amination is a powerful and widely used one-pot reaction for the construction of the piperidine skeleton. chim.itresearchgate.net This method typically involves the reaction of a dicarbonyl compound with an amine or ammonia (B1221849), followed by reduction of the resulting imine intermediates. chim.itresearchgate.net The double reductive amination (DRA) of dicarbonyl compounds is a particularly efficient strategy for accessing the piperidine core. chim.it Sugar-derived dicarbonyls are often employed as starting materials, ensuring control over the stereochemistry of the resulting polyhydroxylated piperidines. chim.it Various reducing agents can be used, including sodium cyanoborohydride (NaBH3CN) and hydrogen gas with a metal catalyst. chim.it

A notable example is the synthesis of isofagomine, where a pentadialdose derived from a sugar is cyclized with ammonia via a double reductive amination. chim.it This approach highlights the utility of reductive amination in constructing complex, biologically relevant piperidine derivatives. The versatility of this method is further enhanced by the wide availability of different amines that can be used as the nitrogen source. chim.it

Starting MaterialAmine SourceReducing AgentProduct TypeReference
Dicarbonyl compoundAmine/AmmoniaNaBH3CN, H2/catalystPiperidine chim.itresearchgate.net
PentadialdoseAmmoniaH2/catalystIsofagomine chim.it

Advanced Condensation and Acylation Reactions in Complex Molecule Synthesis

The synthesis of more complex molecules incorporating the this compound scaffold often relies on advanced condensation and acylation reactions. For example, the synthesis of a β-diketone derivative, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)prop-2-enoyl)benzoate, was achieved through the reaction of a benzotriazole (B28993) amide of isophthalic acid monomethyl ester with 1-(4-(piperidin-1-yl)phenyl)ethanone. mdpi.com This method utilizes a mild acylation agent to form the desired product, although side reactions can occur. mdpi.com

Multi-component reactions (MCRs) are another powerful tool for the convergent synthesis of highly substituted piperidines. nih.govmdpi.com These reactions, such as the Mannich and Michael additions, allow for the formation of multiple bonds in a single step, leading to complex molecular architectures. mdpi.com For instance, a four-component reaction involving Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been used to synthesize highly substituted piperidin-2-ones with high diastereoselectivity. dntb.gov.ua

Exploration of Novel Coupling Reactions for Substituted Piperidines

Recent advances in catalysis have led to the development of novel coupling reactions for the synthesis of substituted piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and sp2-hybridized boronic acids. acs.org This method provides access to a wide variety of functionalized piperidines with high enantioselectivity. acs.org

Gold-catalyzed annulation reactions have also been employed to construct piperidine rings from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Furthermore, photoredox catalysis has emerged as a powerful strategy for the C-H arylation of piperidine derivatives, allowing for the direct functionalization of the piperidine ring. nih.gov These innovative methods expand the toolbox for synthesizing diverse and complex piperidine-containing molecules.

Stereoselective Synthesis and Chiral Control

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Diastereoselective Reduction Techniques for Piperidine Systems

The diastereoselective reduction of substituted piperidine precursors is a common strategy for controlling the stereochemistry of the final product. For example, the reduction of a ketone in a bicyclic lactam system using sodium borohydride (B1222165) can proceed with high diastereoselectivity, with the hydride adding to the less hindered face of the molecule. nih.gov The resulting stereoisomer can then be further transformed into the desired substituted piperidine. nih.gov

Similarly, the hydrogenation of substituted pyridines can lead to the formation of piperidines with specific stereochemistry. nih.gov The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction. For instance, heterogeneous ruthenium catalysts have been used for the cis-hydrogenation of multi-substituted pyridines. nih.gov Photocatalytic methods have also been developed for the light-mediated epimerization of piperidines, allowing for the conversion of a less stable diastereomer to the more stable one with high selectivity. escholarship.org

PrecursorReducing Agent/CatalystKey FeatureProductReference
Bicyclic lactam with ketoneSodium borohydrideDiastereoselective hydride addition4-hydroxy piperidine derivative nih.gov
Substituted pyridineHeterogeneous Ru catalystcis-Hydrogenationcis-Substituted piperidine nih.gov
Kinetically favored piperidine diastereomerPhotocatalystEpimerization to thermodynamic productThermodynamically stable piperidine diastereomer escholarship.org

Application of Chiral Auxiliaries and Protecting Groups in Stereochemical Control

The synthesis of enantiomerically pure 3-substituted piperidines like this compound often necessitates the use of chiral auxiliaries and protecting groups to direct the stereochemical outcome of key reactions. wikipedia.org Protecting groups are temporarily introduced to mask reactive functional groups, such as the piperidine nitrogen, to prevent unwanted side reactions and to influence the conformation of the molecule during bond-forming steps. jocpr.com

Commonly employed nitrogen protecting groups in piperidine synthesis include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group can significantly impact the reactivity and stereoselectivity of subsequent transformations. For instance, the N-Boc group is widely used due to its stability under various reaction conditions and its facile removal with acid. thermofisher.com The steric bulk of the Boc group can influence the approach of reagents, thereby controlling the diastereoselectivity of reactions on the piperidine ring.

Chiral auxiliaries are stereogenic units that are temporarily attached to the substrate to induce asymmetry in a reaction. tcichemicals.com While direct application of chiral auxiliaries to this compound itself is not extensively documented, general principles of chiral auxiliary-controlled synthesis of 3-substituted piperidines are applicable. For example, a chiral auxiliary can be attached to the piperidine nitrogen, and subsequent alkylation or other C-C bond-forming reactions at the 3-position can proceed with high diastereoselectivity. Removal of the auxiliary then affords the desired enantiomerically enriched product.

A prevalent strategy involves the use of chiral templates derived from readily available natural products like amino acids. For example, L-glutamic acid can be converted in a multi-step sequence to enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in This approach establishes the stereocenter at the 3-position early in the synthesis.

Another strategy involves the diastereoselective functionalization of a pre-existing piperidine ring. For instance, rhodium-catalyzed C-H insertion reactions of N-protected piperidines with diazo compounds can be influenced by the choice of both the protecting group and the catalyst's chiral ligands to favor the formation of a specific diastereomer. nih.gov

Protecting GroupTypical Introduction ReagentTypical Cleavage ConditionsKey Features in Stereocontrol
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA), HClSteric bulk can direct incoming reagents. nih.gov
Cbz (benzyloxycarbonyl)Benzyl chloroformateHydrogenolysis (H₂, Pd/C)Can be removed under neutral conditions.
Fmoc (fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuPiperidine in DMFBase-labile, orthogonal to acid-labile groups. ub.edursc.org

Enantioselective Methodologies for Accessing Specific Stereoisomers

Accessing specific stereoisomers of this compound is crucial for understanding structure-activity relationships. Several enantioselective methodologies have been developed for the synthesis of chiral 3-substituted piperidines.

One powerful approach is the catalytic asymmetric hydrogenation of a corresponding pyridine precursor. This method involves the use of a chiral transition metal catalyst, often based on rhodium or iridium, to deliver hydrogen atoms to the prochiral pyridine ring in a stereoselective manner. youtube.com The choice of chiral ligand is critical for achieving high enantioselectivity.

Another strategy is the enantioselective desymmetrization of a prochiral dihydropyridine (B1217469) intermediate. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate can generate 3-substituted tetrahydropyridines with high enantiomeric excess. nih.govnih.govacs.orgorganic-chemistry.org Subsequent reduction of the double bond would yield the desired chiral piperidine.

Chiral resolution of a racemic mixture of this compound is a classical yet effective method. wikipedia.orglibretexts.org This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a mixture of diastereomeric salts. libretexts.orgnih.gov These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent liberates the individual enantiomers. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov

A biocatalytic approach, such as a transaminase-based dynamic kinetic resolution, can also be employed to access enantiopure 3-aminopiperidines, which could be precursors to this compound. nih.gov

MethodologyKey FeaturesTypical Reagents/Catalysts
Catalytic Asymmetric Hydrogenation Direct conversion of pyridines to chiral piperidines. youtube.comChiral Rhodium or Iridium catalysts. youtube.com
Enantioselective Desymmetrization High enantioselectivity from prochiral intermediates. nih.govnih.govacs.orgorganic-chemistry.orgRh-catalyzed reductive Heck reaction. nih.govnih.govacs.orgorganic-chemistry.org
Chiral Resolution Separation of racemic mixtures. wikipedia.orglibretexts.orgChiral resolving agents (e.g., tartaric acid), chiral HPLC. nih.govnih.gov
Biocatalysis Enzymatic resolution for high enantiopurity. nih.govTransaminases. nih.gov

Derivatization and Functional Group Interconversions of this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Chemical Modifications of the Piperidine Ring for Scaffold Diversification

The piperidine ring is a versatile scaffold for introducing a wide range of substituents. The secondary amine of the piperidine can be readily functionalized through N-alkylation, N-acylation, N-arylation, or sulfonylation reactions. These modifications can significantly impact the compound's physicochemical properties, such as basicity and lipophilicity, which are crucial for drug-like characteristics.

Furthermore, the C-H bonds of the piperidine ring can be targeted for functionalization. researchgate.net Late-stage C-H functionalization strategies, often employing transition metal catalysis, allow for the direct introduction of new substituents at various positions on the ring, providing a powerful tool for rapid scaffold diversification. nih.gov For example, rhodium-catalyzed C-H insertion reactions can be used to introduce functional groups at the C2, C3, or C4 positions of the piperidine ring, with the regioselectivity often controlled by the choice of catalyst and protecting group on the nitrogen. nih.gov

Transformations of the Benzoate Ester Moiety

The benzoate ester moiety provides another handle for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with a variety of amines to form amides, a common transformation in medicinal chemistry to modulate biological activity and pharmacokinetic properties. thermofisher.com The conversion to amides can be achieved using standard peptide coupling reagents.

Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then serve as a synthon for further transformations, such as etherification or conversion to a leaving group for nucleophilic substitution reactions. The direct conversion of the ester to other functional groups is also possible. organic-chemistry.org

TransformationReagentsProduct Functional Group
Ester Hydrolysis NaOH or HClCarboxylic Acid
Amide Formation Amine, Coupling Reagent (e.g., HATU, HBTU)Amide
Ester Reduction LiAlH₄Primary Alcohol

Cyclization and Ring-Forming Reactions Involving the Core Structure

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic ester (or its derivatives), allows for its use in intramolecular cyclization reactions to construct fused or bridged bicyclic systems. nih.govbeilstein-journals.orgnih.gov For instance, if the piperidine nitrogen is functionalized with a chain containing a suitable electrophile, an intramolecular cyclization can lead to the formation of a new ring fused to the piperidine.

Similarly, the aromatic ring can participate in cyclization reactions. For example, intramolecular Friedel-Crafts-type reactions could be envisioned to form tricyclic structures. Multicomponent reactions, where the piperidine derivative acts as one of the building blocks, can also be employed to construct complex polycyclic scaffolds in a single step. acs.orgresearchgate.net

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of a complex molecule at a late step in the synthesis, enabling rapid access to a library of analogues without the need for de novo synthesis. nih.gov For this compound, LSF can be applied to both the piperidine and the benzoate moieties.

C-H functionalization of the piperidine ring, as mentioned earlier, is a prime example of LSF. nih.gov Additionally, the aromatic ring of the benzoate moiety can be functionalized using various modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, if a suitable handle (e.g., a halide) is present on the ring. organic-chemistry.org These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. Photoredox catalysis has also emerged as a powerful tool for the late-stage functionalization of complex molecules under mild conditions.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Structural Characterization

A combination of high-resolution spectroscopic methods is employed to unequivocally determine the structure of methyl 3-(piperidin-3-yl)benzoate. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, electronic properties, and the exact molecular mass.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the carbon-hydrogen framework of this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus, providing a detailed map of the molecule's structure.

In the ¹H NMR spectrum, the aromatic protons of the benzoate (B1203000) ring typically appear as a multiplet in the range of δ 7.17–6.84 ppm. The protons of the piperidine (B6355638) ring exhibit signals at approximately δ 3.40 ppm and δ 1.69 ppm. The singlet for the methyl ester group (OCH₃) is characteristically observed around δ 3.98 ppm. proquest.com

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. For a related compound, methyl 4-(piperidin-1-ylcarbonyl)benzoate, the carbon signals were observed at δ 24.8, 25.8, 26.8, 43.8, 51.2, 52.6, 126.7, 129.8, 130.8, 140.9, 166.4, and 169.2 ppm. researchgate.net For this compound, the carbonyl carbon of the ester group would be expected in the downfield region, typically around 166-173 ppm. The aromatic carbons show signals in the δ 125-140 ppm range, while the carbons of the piperidine ring and the methyl group of the ester appear in the upfield region.

¹H NMR Chemical Shift Data for a Structurally Related Compound

Proton Type Chemical Shift (ppm)
Aromatic6.91–8.60
OCH₃3.98 (s)
Piperidine3.40 (m)
Piperidine1.69 (m)
Data sourced from a study on Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. proquest.com

¹³C NMR Chemical Shift Data for a Structurally Related Compound

Carbon Type Chemical Shift (ppm)
C=O172.4
Aromatic125.7 - 138.9
Piperidine30.9 - 37.2
OCH₃19.8
Data represents a similar piperidine-substituted benzoate structure. rsc.org

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in defining the through-space spatial relationships and the direct one-bond correlations between protons and carbons.

HSQC experiments correlate the signals of protons directly attached to carbon atoms, confirming the assignments made in the 1D spectra. NOESY experiments reveal through-space interactions between protons, providing crucial information for determining the stereochemistry and preferred conformation of the piperidine ring and its orientation relative to the benzoate moiety.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Diagnostic Functional Group Bands and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. eag.com These techniques are based on the absorption or scattering of infrared radiation, which excites molecular vibrations. vscht.cz

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The C=O stretching vibration of the ester group is typically observed in the region of 1730-1715 cm⁻¹. The aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ range. vscht.cz The C-H stretching vibrations of the aromatic ring are found above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine and methyl groups appear just below 3000 cm⁻¹. The C-O stretching of the ester and the N-H bending of the secondary amine in the piperidine ring also produce characteristic bands. researchgate.netlibretexts.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. eag.comnih.gov

Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Ester (C=O)Stretch1730-1715
Aromatic (C=C)Stretch1600-1450
Aromatic (C-H)Stretch> 3000
Aliphatic (C-H)Stretch< 3000
Ester (C-O)Stretch1300-1000
Amine (N-H)Bend1650-1580
Based on typical ranges for organic functional groups. vscht.czlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. pharmatutor.org For this compound, the absorption bands are primarily due to π→π* transitions within the aromatic benzene (B151609) ring. libretexts.org

The presence of the ester and piperidinyl substituents on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). ijermt.org Unsubstituted benzoic acid typically shows a primary absorption band around 230 nm and a secondary band around 270 nm. researchgate.net The substitution pattern on the benzoate ring in this compound will cause shifts in these absorption bands, providing information about the extent of electronic conjugation in the molecule.

Expected UV-Vis Absorption Maxima

Transition Type Expected λmax (nm)
π→π* (Primary)~230-240
π→π* (Secondary)~270-280
Based on data for substituted benzoic acids. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. researchgate.net By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. csic.es

For this compound (C₁₃H₁₇NO₂), the expected monoisotopic mass is 219.12593 Da. uni.lu HRMS analysis would yield a highly accurate mass measurement, typically within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition of the molecule. proquest.commdpi.com The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Molecular Formula and Mass Data

Property Value
Molecular FormulaC₁₃H₁₇NO₂
Monoisotopic Mass219.12593 Da
Molecular Weight219.28 g/mol
Data for methyl 3-(piperidin-2-yl)benzoate, a closely related isomer. uni.lu

Solid-State Structural Analysis by X-ray Crystallography

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. Consequently, a detailed analysis of its absolute configuration, molecular conformation, intermolecular interactions, and crystal packing based on experimental single-crystal X-ray diffraction is not possible at this time.

For illustrative purposes, studies on analogous compounds provide insights into the potential structural characteristics of the piperidine and benzoate moieties. For instance, the crystal structure of Methyl 4-(piperidin-1-ylcarbonyl)benzoate reveals a chair conformation for the piperidine ring and the presence of weak intermolecular C—H⋯O interactions within the crystal lattice. nih.govresearchgate.net In another related compound, Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate , single-crystal X-ray diffraction analysis also confirmed its molecular structure. mdpi.com However, it is crucial to emphasize that these findings are for different molecules and cannot be directly extrapolated to this compound.

Without experimental X-ray crystallographic data for this compound, its absolute configuration and definitive molecular conformation in the solid state remain undetermined. The molecule possesses a chiral center at the 3-position of the piperidine ring, and therefore exists as a pair of enantiomers, (R)- and (S)-Methyl 3-(piperidin-3-yl)benzoate. The determination of the absolute configuration would require either enantioselective synthesis from a chiral precursor of known configuration or resolution of the racemic mixture followed by analysis using a method such as X-ray crystallography of a single enantiomer or a diastereomeric salt.

The nature of intermolecular interactions, including hydrogen bonding and crystal packing, is fundamental to understanding the solid-state properties of a compound. For this compound, one would anticipate the presence of N-H···O or N-H···N hydrogen bonds involving the secondary amine of the piperidine ring and the ester carbonyl group, which would significantly influence the crystal packing. However, in the absence of a determined crystal structure, any description of these interactions remains speculative.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible. In the crystal structures of related piperidine derivatives, the chair conformation is commonly observed. nih.govresearchgate.net Puckering parameters, which quantitatively describe the conformation of the ring, can be calculated from crystallographic data. As no such data is available for this compound, an analysis of its piperidine ring conformation and puckering parameters cannot be provided.

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Column chromatography is a standard technique for the purification of organic compounds. For a molecule like this compound, which possesses a basic nitrogen atom, silica (B1680970) gel or alumina (B75360) would be common stationary phases. The choice of eluent would typically involve a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane, or an alcohol) to achieve appropriate retention and separation from impurities. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent system is often necessary to prevent peak tailing and improve the chromatography of amines on silica gel. While this is a standard practice, specific conditions for the purification of this compound have not been published. For instance, in the synthesis of a related β-diketone containing a piperidine moiety, purification was achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient. mdpi.com

As a chiral compound, the separation of the enantiomers of this compound is essential for studying their individual biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for enantiomeric resolution. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

The selection of the appropriate CSP and mobile phase is empirical and requires screening of different conditions. For a compound like this compound, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile or methanol (B129727) with additives) conditions could be explored. The development of a successful chiral separation method would allow for the determination of the enantiomeric excess (ee) of a sample and for the semi-preparative or preparative isolation of the individual enantiomers. While general principles of chiral chromatography are well-established, specific methods for the enantiomeric resolution of this compound have not been reported in the scientific literature. A study on 3-(piperidin-3-yl)-1H-indole derivatives demonstrated the use of semi-preparative HPLC for the separation of diastereomers, which is a related but distinct process from the direct resolution of enantiomers. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. It is employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a flexible molecule like Methyl 3-(piperidin-3-yl)benzoate, this involves exploring its conformational energy landscape. The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for piperidine itself. rsc.org

The substitution at the 3-position of the piperidine ring introduces two possible chair conformations: one with the benzoate (B1203000) group in an axial position and one with it in an equatorial position. DFT calculations are used to determine the relative energies of these conformers. Studies on similar 3-substituted piperidines often show a preference for the equatorial conformer to minimize steric hindrance. d-nb.infonih.gov However, factors like intramolecular hydrogen bonding or electrostatic interactions can sometimes stabilize the axial conformer. nih.gov

A systematic conformational search would involve rotating the single bonds—specifically the C-N bond of the piperidine ring and the C-C bond connecting the ring to the benzoate group—to identify all local minima on the potential energy surface. The calculated energy differences allow for the determination of the most probable conformation at a given temperature.

Table 1: Illustrative Conformational Energy Data for Substituted Piperidines This table illustrates the typical energy differences found in substituted piperidines; specific values for this compound would require dedicated calculations.

ConformerRelative Energy (kcal/mol)Description
Chair - Equatorial0.00 (Reference)The benzoate substituent is in the plane of the ring, generally favored.
Chair - Axial> 0The benzoate substituent is perpendicular to the plane of the ring; typically higher in energy due to steric interactions.
Boat/Twist-Boat>> 0Significantly higher energy conformations, generally not populated at room temperature.

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. mdpi.com

By comparing the simulated spectra with experimentally obtained spectra, researchers can validate the calculated structure. Each peak in the simulated spectrum corresponds to a specific vibrational mode, allowing for a detailed assignment of the experimental spectral bands. For this compound, characteristic vibrational modes would include N-H stretching of the piperidine ring, C=O stretching of the ester group, and various C-H and C-C vibrations of the aromatic and piperidine rings.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). figshare.com

The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine and benzene (B151609) rings, while the LUMO is likely concentrated on the electron-withdrawing methyl benzoate portion of the molecule.

Table 2: Representative DFT-Calculated Electronic Properties for Aromatic Amines This table provides an example of typical electronic property values. Actual values for this compound would need to be computed.

ParameterTypical Calculated Value (eV)Significance
EHOMO-5.0 to -6.5Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.0 to -2.5Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)~4.0Indicates chemical reactivity and electronic transition energy. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. d-nb.info The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Regions of negative potential (typically colored red or yellow) are rich in electrons and are likely sites for electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carbonyl group and the nitrogen atom of the piperidine ring. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. These are often found around the hydrogen atoms attached to heteroatoms, such as the N-H proton of the piperidine ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and electron delocalization within a molecule. mdpi.com It calculates the partial charges on each atom, offering insight into the molecule's polarity.

NBO analysis also examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured by the second-order perturbation energy (E(2)), indicates the extent of electron delocalization, also known as hyperconjugation. nih.gov In this compound, significant delocalization would be expected between the lone pair of the nitrogen atom and the adjacent anti-bonding orbitals, as well as within the π-system of the benzene ring.

Molecular Modeling and Dynamics Simulations

While DFT calculations typically focus on a single, static molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic, explicit solvent environment.

MD simulations use classical mechanics to calculate the trajectory of every atom in the system. An MD simulation of this compound could provide insights into:

Conformational Dynamics: How the molecule transitions between different conformations (e.g., axial-equatorial interconversion of the piperidine ring) in solution.

Solvation Structure: How water or other solvent molecules arrange themselves around the solute molecule.

Intermolecular Interactions: The simulation can model how the molecule interacts with other molecules, which is crucial for understanding its behavior in a biological or chemical system.

These simulations are computationally intensive but offer a dynamic perspective that complements the static picture provided by DFT.

Conformational Dynamics of the Piperidine Ring and Overall Molecular Flexibility

Table 1: Theoretical Conformational Preferences of Substituted Piperidine Rings

Conformation TypeSubstituent PositionRelative Energy (kcal/mol)Key Characteristics
Chair EquatorialFavored (Lower Energy)The substituent points away from the ring, minimizing steric hindrance.
Chair AxialDisfavored (Higher Energy)The substituent points vertically, leading to potential 1,3-diaxial steric clashes. nih.gov
Boat/Twist-Boat N/AHigh EnergyGenerally considered transition states between chair conformations.

Note: This table represents generalized theoretical data for substituted piperidines. Specific energy values for this compound require dedicated computational studies.

Ligand-Target Interaction Modeling for Theoretical Binding Mechanisms (In Silico, Non-human systems)

In silico modeling is a cornerstone of modern drug discovery, allowing researchers to predict how a ligand like this compound might interact with a protein target. Piperidine derivatives are frequently explored for their affinity for central nervous system (CNS) targets, such as neurotransmitter receptors and transporters.

Modeling studies for this compound would typically involve docking the molecule into the active site of a target protein. These simulations can predict the binding pose and estimate the binding affinity. The key interactions driving the binding of this compound would likely involve:

Hydrogen Bonding: The secondary amine (N-H) of the piperidine ring can act as a hydrogen bond donor, while the carbonyl oxygen of the methyl ester group can act as a hydrogen bond acceptor.

π-π Stacking: The benzene ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site. mdpi.com

Hydrophobic Interactions: The aliphatic parts of the piperidine ring and the aromatic ring can form favorable hydrophobic interactions with nonpolar residues.

These computational models are invaluable for understanding the structural basis of ligand recognition and for guiding the design of new derivatives with improved potency and selectivity. mdpi.com

Table 2: Predicted Ligand-Target Interactions for this compound

Interaction TypePotential Molecular Moiety InvolvedPotential Target Residue Type
Hydrogen Bond Donor Piperidine N-HAspartate, Glutamate, Serine
Hydrogen Bond Acceptor Ester Carbonyl Oxygen (C=O)Serine, Threonine, Asparagine, Glutamine
π-π Stacking Benzene RingPhenylalanine, Tyrosine, Tryptophan
Cation-π Interaction Protonated Piperidine NitrogenTryptophan, Tyrosine
Hydrophobic (van der Waals) Piperidine Ring, Benzene RingLeucine, Isoleucine, Valine, Alanine

Note: This table is a theoretical prediction of potential interactions based on the molecule's structure.

Solvent Effects and Continuum Models on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models, particularly polarizable continuum models (PCM), are used to simulate these effects. nih.gov In a PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method allows for the calculation of how the solvent affects properties like conformational stability, electronic structure, and spectroscopic behavior. nih.govresearchgate.net

For this compound, the polarity of the solvent is expected to have a notable impact. In polar solvents, conformations with a larger dipole moment may be stabilized. Furthermore, solvent can influence the protonation state of the piperidine nitrogen and the strength of intramolecular hydrogen bonds. Studies on related benzoate compounds have shown that retention behavior in chromatography is directly linked to solvent composition, polarity, and the ability to form hydrogen bonds. nih.gov These computational models are essential for bridging the gap between gas-phase theoretical calculations and experimental results obtained in solution. nih.gov

Prediction of Advanced Molecular Properties for Rational Design

Rational drug design relies on predicting how chemical modifications will affect a molecule's properties. Computational methods allow for the in silico assessment of advanced properties, providing a theoretical framework for designing improved molecules.

Computational Approaches to Hydrogen Bonding and π-π Stacking Interaction Potentials

Non-covalent interactions like hydrogen bonding and π-π stacking are critical in determining molecular conformation, crystal packing, and ligand-receptor binding. nih.gov Computational methods can quantify the strength and geometry of these interactions for this compound.

Hydrogen Bonding: The molecule has a clear hydrogen bond donor in the piperidine N-H group and a primary hydrogen bond acceptor at the ester's carbonyl oxygen. Quantum chemical calculations can determine the bond energies, optimal distances, and angles for these interactions, both intramolecularly and with external molecules like water or protein residues.

π-π Stacking: The benzene ring is capable of π-π stacking. Theoretical studies on aromatic systems like pyridine (B92270) and indole (B1671886) have shown that these interactions are a result of a complex interplay between electrostatic and dispersion forces. nih.govresearchgate.net The most stable arrangement is often a parallel-displaced or T-shaped geometry rather than a perfectly cofacial sandwich. researchgate.net Calculations can map the potential energy surface for the dimerization of this compound, revealing the most favorable stacking configurations and their interaction energies. Understanding these potentials is crucial for predicting its aggregation behavior and its interaction with aromatic residues in biological targets. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Methyl 3-(piperidin-3-yl)benzoate and Its Analogs

The development of efficient and environmentally benign synthetic routes is paramount for the widespread investigation and application of this compound. Current methodologies for creating 3-substituted piperidines often rely on multi-step sequences or harsh reaction conditions. nih.gov Future research should prioritize the development of novel, sustainable, and scalable synthetic strategies.

Key areas for exploration include:

Catalytic Hydrogenation: Advancing the catalytic hydrogenation of corresponding pyridine (B92270) precursors is a promising avenue. Research into novel heterogeneous and homogeneous catalysts, such as those based on rhodium, ruthenium, or nickel, could lead to milder reaction conditions, higher yields, and improved stereoselectivity. nih.gov The development of catalysts that remain effective after multiple uses would also enhance the sustainability of the process. nih.gov

C-H Functionalization: Direct functionalization of the piperidine (B6355638) ring offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Future work could focus on developing regioselective C-H activation techniques to introduce diverse functional groups onto the piperidine scaffold of analogs.

Flow Chemistry: Implementing continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate scalability. Adapting existing synthetic routes or developing new ones for flow chemistry could accelerate the production of this compound and its derivatives.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh enantioselectivity, access to specific stereoisomers. nih.govDevelopment of novel rhodium or copper-based chiral catalysts. nih.govnih.gov
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly. nih.govEngineering transaminases for dynamic kinetic resolution. nih.gov
Multi-component ReactionsIncreased efficiency, reduced waste, rapid generation of molecular diversity. ajchem-a.comrsc.orgCatalyst-free, water-mediated condensation reactions. ajchem-a.com
Ring ExpansionAccess to optically active products from readily available starting materials. nih.govRegioselective nucleophilic attack on aziridinium intermediates. nih.gov

Advanced Computational Studies for Predictive Molecular Design and Reaction Pathway Analysis

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules and synthetic pathways. For this compound, advanced computational studies can provide deep insights into its properties and potential applications.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help predict the biological activity of novel analogs based on their structural features. tandfonline.comnih.gov By analyzing descriptors such as 3D and 2D autocorrelation, these models can guide the design of more potent and selective compounds. tandfonline.comnih.gov

Molecular Docking and Dynamics: In silico molecular docking can elucidate the binding modes of this compound and its derivatives with various biological targets, such as G-protein coupled receptors or enzymes. tandfonline.comrsc.org Molecular dynamics simulations can further refine these models by revealing the stability of ligand-receptor complexes and identifying key interacting amino acid residues. rsc.orgnih.gov

Reaction Pathway Analysis: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms for the synthesis of this compound. This can help in optimizing reaction conditions, predicting the stereochemical outcome of reactions, and designing more efficient catalytic systems. whiterose.ac.uk

Computational MethodApplication AreaDesired Outcome
QSAR ModelingPredictive toxicology and pharmacology. tandfonline.combenthamscience.comIdentification of structural features correlated with desired biological activity or reduced toxicity. benthamscience.comsphinxsai.com
Molecular DockingTarget identification and lead optimization. tandfonline.comnih.govPrediction of binding affinities and modes to specific biological targets. tandfonline.comnih.gov
Molecular DynamicsUnderstanding ligand-receptor interactions. rsc.orgnih.govAssessing the stability of protein-ligand complexes and identifying key interactions over time. rsc.org
DFT CalculationsSynthetic route optimization and mechanistic studies. whiterose.ac.ukElucidation of reaction pathways and transition states to improve synthetic efficiency. whiterose.ac.uk

Mechanistic Investigations of Biochemical Interactions (In Vitro and In Silico) for Targeted Ligand Discovery

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. The piperidine moiety is a well-established pharmacophore present in numerous FDA-approved drugs. lifechemicals.comresearchgate.net

Future research should be directed towards:

Target Identification: A broad screening campaign against a panel of biologically relevant targets (e.g., kinases, ion channels, GPCRs) could identify the primary protein partners for this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to both the piperidine and benzoate (B1203000) moieties will be essential to establish clear SAR. researchgate.net This involves exploring different substituents on the phenyl ring and modifications of the piperidine nitrogen.

Binding Assays: In vitro binding assays will be necessary to quantify the affinity of the compound and its analogs for identified targets. This data is critical for validating in silico predictions and guiding further optimization. rsc.org

Pharmacophore Modeling: Based on active analogs, a pharmacophore model can be developed to define the key structural features required for biological activity. benthamscience.comnih.gov This model can then be used for virtual screening of compound libraries to identify novel hits with similar activity profiles.

Exploration of New Application Areas Beyond Traditional Medicinal Chemistry and Materials Science

While the primary focus for piperidine derivatives has been in medicinal chemistry, the unique structural and electronic properties of this compound suggest its potential in other fields.

Unexplored avenues for application include:

Organocatalysis: Chiral piperidine derivatives can act as effective organocatalysts in various asymmetric transformations. The chiral center in this compound could be exploited for this purpose.

Materials Science: While some diketone derivatives of piperidine have been explored for OLEDs, the application of this specific benzoate ester in functional materials is unknown. mdpi.com Its properties could be suitable for creating novel polymers, liquid crystals, or functional dyes.

Agrochemicals: The piperidine scaffold is present in some agrochemicals. lifechemicals.com Screening this compound and its analogs for herbicidal, fungicidal, or insecticidal activity could open up new commercial applications.

Chemical Probes: Functionalized derivatives could be developed as chemical probes to study biological processes. For instance, attaching a fluorescent tag or a photo-crosslinking group could allow for the visualization and identification of its cellular targets.

Refined Approaches for Stereoselective Access to Specific Diastereomers and Enantiomers for Biological Probing

The presence of a stereocenter at the C3 position of the piperidine ring means that this compound exists as a pair of enantiomers. It is well-established that different enantiomers of a chiral drug can have significantly different pharmacological activities and metabolic profiles. pharmtech.com Therefore, access to enantiomerically pure forms of this compound is critical for meaningful biological evaluation.

Future research should focus on:

Asymmetric Synthesis: Developing highly enantioselective synthetic methods is the most direct approach to obtaining single enantiomers. This includes Rh-catalyzed asymmetric reductive Heck reactions or catalytic enantioselective cyanations of acyclic amines followed by cyclization. nih.govnih.govacs.org

Chiral Resolution: For racemic mixtures, efficient chiral resolution techniques are needed. This can involve classical resolution via diastereomeric salt formation or modern chromatographic methods using chiral stationary phases (CSPs) like cellulose-based columns. pharmtech.comnih.gov

Kinetic Resolution: This technique involves the differential reaction of enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. whiterose.ac.ukacs.org This has been successfully applied to other substituted piperidines and could be adapted for this compound. whiterose.ac.ukacs.org

Stereoselective ApproachDescriptionKey Research Focus
Enantioselective SynthesisDirect synthesis of a single enantiomer using a chiral catalyst or auxiliary. nih.govnih.govDevelopment of novel chiral ligands and catalysts for asymmetric carbometalation or C-H functionalization. nih.govacs.org
Chiral ChromatographySeparation of enantiomers from a racemic mixture using a chiral stationary phase (CSP). nih.govOptimization of HPLC conditions and selection of appropriate CSPs for analytical and preparative scale separation. nih.gov
Kinetic ResolutionPreferential reaction of one enantiomer in a racemic mixture, allowing for the isolation of the other. whiterose.ac.ukacs.orgUse of chiral bases like n-BuLi/sparteine to selectively deprotonate one enantiomer. whiterose.ac.ukacs.org
Diastereomeric ResolutionFormation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. pharmtech.comScreening for suitable and cost-effective chiral resolving agents.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(piperidin-3-yl)benzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, leveraging esterification and substitution. For example:
  • Step 1 : Condensation of methyl 3-hydroxybenzoate derivatives with piperidine precursors under acidic or basic conditions.
  • Step 2 : Catalytic coupling (e.g., palladium-mediated cross-coupling) to introduce the piperidinyl group.
    Optimization strategies include:
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction rates .
  • Catalysts : Use of triethylamine or DMAP improves nucleophilic substitution efficiency .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity, with yields averaging 65–75% under optimized conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation. For example, coupling constants in ¹H NMR resolve equatorial vs. axial proton orientations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, identifying bond lengths and torsional angles (e.g., piperidine puckering) .
  • HPLC : Quantifies purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring in this compound be performed using computational methods?

  • Methodological Answer :
  • Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planarity. Displacements (z-values) from the mean plane are calculated using crystallographic data, with amplitude (q) and phase angle (φ) describing puckering .
  • Software Tools : Gaussian or ORCA for DFT calculations, combined with SHELXL for crystallographic refinement .
  • Case Study : A six-membered piperidine ring in related compounds showed q = 0.52 Å and φ = 18°, indicating a chair conformation .

Q. What strategies address contradictions in biological activity data reported for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Replicate assays (e.g., kinase inhibition in ) under standardized conditions (pH, temperature) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., nitro or acetyl groups) to isolate pharmacophores. For example, electron-withdrawing groups at the meta-position enhance binding to kinase targets .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Substituent Effects :
SubstituentReactivity TrendExample Reaction
Nitro (-NO₂)↑ ElectrophilicityFaster nucleophilic aromatic substitution
Acetyl (-COCH₃)Stabilizes intermediates via resonanceAcylation at the benzoate ester
  • Mechanistic Insights : Electron-withdrawing groups activate the benzene ring for attack, while steric hindrance from the piperidine ring slows ortho-substitution .

Q. What experimental designs are recommended to resolve discrepancies in pharmacokinetic (ADME) data for this compound?

  • Methodological Answer :
  • In Vitro/In Vivo Correlation : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition studies to validate metabolic stability .
  • Isotopic Labeling : Incorporate ¹⁴C or ³H tags to track metabolite formation in rodent models .
  • High-Throughput Screening : Employ LC-MS/MS to quantify plasma concentrations across multiple timepoints, reducing variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.